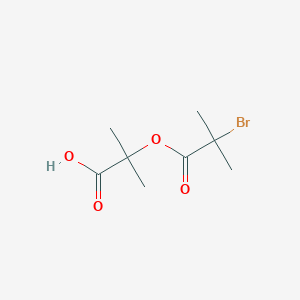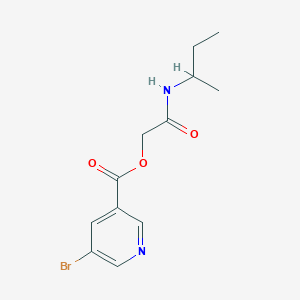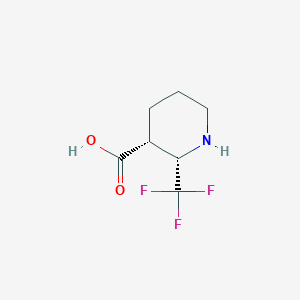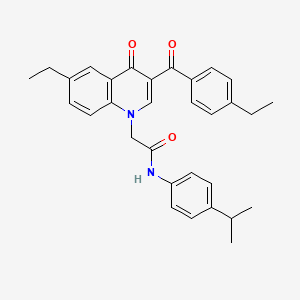
2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid and related compounds often involves novel procedures aimed at improving efficiency and selectivity. A noteworthy method involves using ionic liquids obtained from HBr and ammonium-based zwitterions as the solvent and bromination agent, demonstrating excellent selectivity for producing 2-bromopropionic acid from lactide (Kehrer et al., 2018). Another innovative approach features the oxidative dimerization of 11-mercapto-1-undecanol, followed by esterification with 2-bromoisobutyryl bromide, showcasing a highly efficient two-step synthesis (Belegrinou et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for understanding their chemical behavior. X-ray diffraction methods have been utilized to determine the crystal structures of related compounds, revealing detailed geometric parameters that influence their physical and chemical properties. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, synthesized through a related pathway, has been thoroughly analyzed, highlighting the importance of molecular geometry in chemical reactivity and interactions (Xing, 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its involvement in palladium-catalyzed reactions with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing complex aromatic compounds (Wakui et al., 2004). Such reactions underscore its utility in creating sophisticated molecular architectures.
Scientific Research Applications
Hemoglobin Modulation
- Allosteric Effectors of Hemoglobin: Some derivatives of 2-methylpropionic acids, structurally related to 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid, have been found to decrease the oxygen affinity of human hemoglobin. This makes them potential candidates for clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
- Investigation of Effects on Hemoglobin's Oxygen Affinity: A series of similar compounds were synthesized and tested for their ability to reduce hemoglobin's affinity for oxygen. One compound, in particular, was identified as the most potent known for this purpose, highlighting the potential of these compounds in medical applications (Lalezari & Lalezari, 1989).
Polymer Chemistry
- Initiator for Atom Transfer Radical Polymerization: Derivatives of 2-bromopropionic acid have been used as initiators for the heterogeneous atom transfer radical polymerization of methyl methacrylate, demonstrating their utility in polymer chemistry (Wang et al., 2005).
- Synthesis of Graft Copolymer of Natural Rubber: The compound has been used to create a macroinitiator for atom transfer radical polymerization, proving its efficacy in modifying natural rubber for various applications (Yang Yao-hua, 2012).
Nanotechnology
- Superparamagnetic Iron Oxide Nanoparticles (SPIONs): The compound has been used to cap SPIONs, which are useful as a contrast agent in magnetic resonance imaging (MRI) for tumor-specific targeting (Kumar et al., 2012).
- Multifunctional Colloids: In the field of nanotechnology, 2-bromo-2-methylpropionic acid has been used to coat silica colloids with quantum dots and iron oxide particles for creating multifunctional materials with optical, magnetic, and superhydrophobic properties (Yoon et al., 2011).
Mechanism of Action
Mode of Action
A related compound, 2-bromopropane, undergoes an elimination reaction where the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene . It’s possible that “2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid” might undergo a similar reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “this compound” interacts with its targets . .
properties
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBZZBSDKUDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)



![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)

